molecular formula C8H5NO B3357418 1-(Pyridin-2-yl)prop-2-yn-1-one CAS No. 72839-09-9

1-(Pyridin-2-yl)prop-2-yn-1-one

Cat. No. B3357418
CAS RN: 72839-09-9
M. Wt: 131.13 g/mol
InChI Key: NBSUPHVYLFCTAA-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-yl)prop-2-yn-1-one” is a chemical compound with the molecular formula C8H7NO . It is a solid substance and is part of the heterocyclic building blocks .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CCC(=O)c1ccccn1 . This indicates that the compound contains a pyridine ring attached to a propynone group.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 135.16 . The compound is part of the heterocyclic building blocks .

Scientific Research Applications

Complexation with Metal Ions

1-(Pyridin-2-yl)prop-2-yn-1-one has been utilized in the complexation of metal ions, such as Cadmium(II). This complexation involves the formation of a tetradentate ligand resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine. This process is significant for understanding the coordination chemistry of metal ions and for potential applications in catalysis and materials science (Hakimi et al., 2013).

Synthesis of Polynuclear Alkynyl Complexes

The compound plays a critical role in the synthesis of polynuclear alkynyl complexes. It acts as a bifunctional ligand containing an alkynyl function suitable for metal-carbon bond formation. This methodology enables the construction of polynuclear complexes with diverse metal sites, which is crucial for developing advanced materials and catalysts (Wilhelmi et al., 2014).

Development of Organic Materials

This compound is also instrumental in synthesizing organic materials with unique properties. For instance, it has been used in creating positional isomers that exhibit different phosphorescent colors and quantum yields, demonstrating its utility in the field of organic electronics and photonics (Li & Yong, 2019).

Antimicrobial Activity

Derivatives of this compound have shown promising results in antimicrobial activity. The synthesis and evaluation of these derivatives reveal their potential as antibacterial and antifungal agents, which could be significant in pharmaceutical research and development (Chate et al., 2013).

Catalytic Synthesis

The compound is used in catalytic synthesis processes, such as in the Sandmeyer reaction for the stereospecific synthesis of bicyclic pyridones. This showcases its role in facilitating novel synthetic routes in organic chemistry (Sucunza et al., 2011).

Nonlinear Optical Properties

Research has also explored the effect of nitrogen position in the pyridine ring of this compound derivatives on their structural, optical, and thermal properties. This is particularly relevant for the development of materials with nonlinear optical (NLO) properties, which are essential for various technological applications (Menezes & Jayarama, 2015).

Safety and Hazards

The safety information available indicates that “1-(Pyridin-2-yl)prop-2-yn-1-one” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for “1-(Pyridin-2-yl)prop-2-yn-1-one” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Given the broad range of biological activities reported for imidazole-containing compounds , there could be potential for the development of new drugs or therapeutic agents.

properties

IUPAC Name

1-pyridin-2-ylprop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c1-2-8(10)7-5-3-4-6-9-7/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSUPHVYLFCTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501146
Record name 1-(Pyridin-2-yl)prop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72839-09-9
Record name 1-(Pyridin-2-yl)prop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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